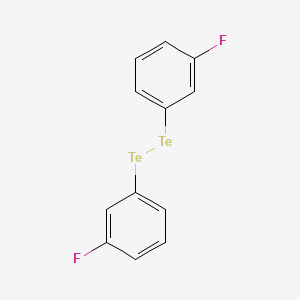![molecular formula C27H24O8 B14669665 Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate CAS No. 37783-21-4](/img/structure/B14669665.png)
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the esterification of nonanedioic acid with 7-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes, optical brighteners, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its fluorescent properties allow it to be used as a probe in imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate, known for its anticoagulant properties.
7-Hydroxycoumarin: A precursor in the synthesis of this compound, used in various biochemical assays.
Nonanedioic Acid:
Uniqueness
This compound stands out due to its dual coumarin moieties linked by a nonanedioate bridge, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
37783-21-4 |
|---|---|
Formule moléculaire |
C27H24O8 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
bis(2-oxochromen-7-yl) nonanedioate |
InChI |
InChI=1S/C27H24O8/c28-24(32-20-12-8-18-10-14-26(30)34-22(18)16-20)6-4-2-1-3-5-7-25(29)33-21-13-9-19-11-15-27(31)35-23(19)17-21/h8-17H,1-7H2 |
Clé InChI |
QADKJKUMOHOVOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
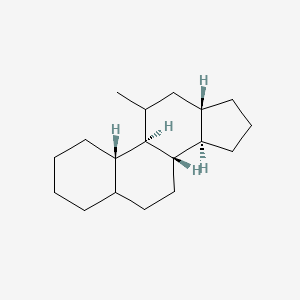
silane](/img/structure/B14669618.png)

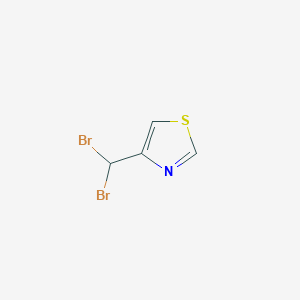
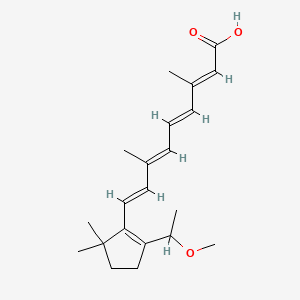
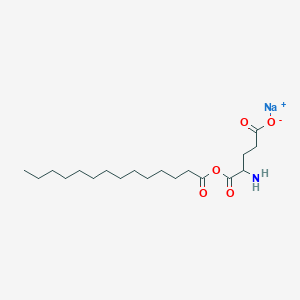
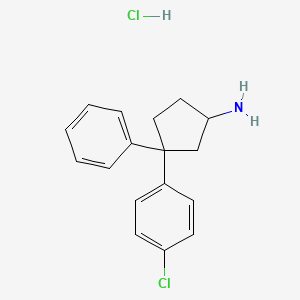

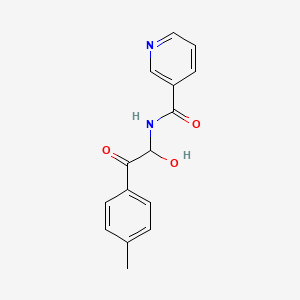

![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
